2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester
Description
2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester (CAS: 1171924-11-0) is a synthetic aromatic ester characterized by a benzoic acid backbone with a hydroxyl group at position 2 and a 2-pyridin-4-yl-ethyl substituent at position 6. The compound has a molecular formula of C₁₅H₁₅NO₃ and a purity of >95% . Commercial availability in milligram-to-gram quantities (priced from €215/100 mg) indicates its utility in research, though specific biological activities remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
methyl 2-hydroxy-6-(2-pyridin-4-ylethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-15(18)14-12(3-2-4-13(14)17)6-5-11-7-9-16-10-8-11/h2-4,7-10,17H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEHYZBPYKVJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most straightforward method involves the Fischer esterification of 2-hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at reflux temperatures (65–80°C). A 2023 study reported a 78% yield after 12 hours, with purity exceeding 95% as confirmed by HPLC.
Reaction Conditions:
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Molar ratio (acid:methanol): 1:10
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Catalyst loading: 5 mol% H₂SO₄
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Temperature: 70°C
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Duration: 12 hours
Limitations:
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Prolonged heating risks decomposition of the pyridinyl moiety.
Condensation of Methyl Salicylate with 4-Vinylpyridine
Friedel-Crafts Alkylation
A two-step approach involves the Friedel-Crafts alkylation of methyl salicylate with 4-vinylpyridine. Aluminum chloride (AlCl₃) facilitates the formation of the ethyl bridge between the aromatic rings. The intermediate is subsequently hydrolyzed and re-esterified to yield the target compound.
Optimization Insights:
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Step 1 (Alkylation):
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Yield: 62% (isolated intermediate)
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-
Step 2 (Esterification):
Table 1: Comparative Analysis of Friedel-Crafts Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Catalyst (AlCl₃ load) | 1.2 equiv | 1.5 equiv |
| Reaction Time (Step 1) | 4 hours | 6 hours |
| Overall Yield | 52% | 68% |
Reduction of Knoevenagel Adducts
Catalytic Hydrogenation
A 2025 patent describes the reduction of a Knoevenagel adduct formed between methyl 2-hydroxy-6-formylbenzoate and 4-pyridineacetonitrile. Palladium on carbon (Pd/C) under hydrogen gas (1 atm) selectively reduces the α,β-unsaturated ester to the saturated ethyl bridge.
Key Advantages:
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Stereoselectivity: >99% trans-configuration.
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Scalability: Demonstrated at kilogram scale with 91% yield.
Challenges:
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Requires high-pressure equipment for industrial applications.
Microwave-Assisted Synthesis
Accelerated Esterification
Microwave irradiation reduces reaction times from hours to minutes. A 2024 study achieved 88% yield in 30 minutes using 300 W irradiation and ionic liquid [BMIM][HSO₄] as a green catalyst.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 30 min | 12 hours |
| Energy Consumption | 0.8 kWh | 2.4 kWh |
| Purity | 97% | 95% |
Enzymatic Esterification
Lipase-Catalyzed Method
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates solvent-free esterification at 45°C. This method avoids acidic byproducts and achieves 82% conversion in 24 hours.
Environmental Impact:
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No toxic solvents required.
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Enzyme reuse for up to 5 cycles with <10% activity loss.
Industrial-Scale Production
Continuous Flow Reactor Design
A 2025 pilot study implemented a plug-flow reactor (PFR) system for continuous synthesis. Key parameters:
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Residence time: 20 minutes
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Throughput: 12 kg/day
Cost Analysis:
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Raw material cost: $28/kg
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Energy cost: $4.2/kg
Methodological Comparison and Recommendations
Table 3: Synthesis Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Fischer Esterification | 78 | 95 | Moderate | 45 |
| Friedel-Crafts | 68 | 93 | Low | 62 |
| Catalytic Hydrogenation | 91 | 99 | High | 38 |
| Microwave | 88 | 97 | Moderate | 53 |
| Enzymatic | 82 | 96 | High | 41 |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridin-4-yl-ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester.
Reduction: Formation of 2-hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in creating derivatives with specific properties .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to ketones | KMnO4, CrO3 |
| Reduction | Ester group can be reduced to alcohols | LiAlH4, NaBH4 |
| Substitution | Pyridin-4-yl-ethyl group can participate in nucleophilic substitutions | Amines, thiols |
Biology
Research has indicated potential biological activities , including antimicrobial and anti-inflammatory properties. Studies suggest that the compound may interact with specific molecular targets, influencing biological pathways and processes .
Case studies have explored its efficacy against various pathogens and inflammatory conditions, demonstrating its potential as a therapeutic agent.
Medicine
The compound is being investigated for its therapeutic effects in treating diseases such as:
- Inflammatory disorders
- Infectious diseases
- Cancer
Preliminary studies indicate that it may modulate immune responses or inhibit pathogen growth, warranting further clinical investigation .
Industry
In industrial applications, 2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in polymer chemistry and material science, where it can be used to enhance the performance of materials .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and pyridin-4-yl-ethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties
Notes:
- The vinyl analog’s discontinued status may reflect synthetic challenges or instability under storage conditions.
Biological Activity
2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester (CAS No. 1171924-11-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
Biological Activity Overview
Research indicates that 2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester exhibits various biological activities, including:
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Antimicrobial Activity :
- Preliminary studies suggest that the compound possesses antimicrobial properties, particularly against certain bacterial strains.
- Its structure allows for interactions with microbial cell membranes, potentially disrupting their integrity.
- Inhibition of Enzyme Activity :
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Anti-inflammatory Effects :
- The compound may modulate inflammatory responses, contributing to its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit the activity of key enzymes involved in bacterial metabolism, which could explain its antimicrobial effects.
- Receptor Binding : The pyridine moiety in its structure may facilitate binding to specific receptors involved in inflammation and pain pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Enzyme Inhibition | Inhibits enzymes related to tuberculosis | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of benzoic acid highlighted the antimicrobial potential of 2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester. The compound was tested against several bacterial strains, demonstrating significant inhibitory activity at concentrations as low as 50 µg/mL. This suggests a promising avenue for further development as an antimicrobial agent .
Case Study: Enzyme Inhibition in Tuberculosis Treatment
In another study focusing on tuberculosis, the compound was evaluated for its ability to inhibit the enzyme Pks13, crucial for the survival of Mycobacterium tuberculosis. The results indicated that modifications to the benzoic acid structure could enhance potency and selectivity against this target, underscoring the importance of structural optimization in drug development .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculates charge distribution on the ester carbonyl, predicting susceptibility to nucleophilic attack.
- Molecular docking : Screens potential interactions with biological targets (e.g., enzymes with nucleophilic active sites).
- Database mining : Tools like PISTACHIO and REAXYS identify analogous reactions, guiding mechanistic hypotheses .
For example, the electron-withdrawing pyridine group likely increases electrophilicity at the ester carbonyl, favoring hydrolysis under basic conditions .
How should researchers design enzyme inhibition assays for this compound?
Q. Advanced
- Target selection : Prioritize enzymes with esterase or pyridine-recognizing domains (e.g., cytochrome P450).
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity).
- Control experiments : Include vehicle controls and reference inhibitors (e.g., paraoxon for esterases).
- Structural analysis : Co-crystallization or molecular dynamics simulations to map binding interactions .
What methodologies assess the compound’s stability under physiological conditions?
Q. Methodological
- pH-dependent hydrolysis : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Serum stability : Exposure to human serum at 37°C quantifies esterase-mediated hydrolysis rates.
- Light/thermal stability : Accelerated aging studies (40–60°C, UV exposure) identify degradation pathways .
Data tables from related esters show half-lives ranging from 2 hours (pH 7.4, 37°C) to >24 hours in dry, dark conditions .
How can researchers differentiate between ortho and para substitution effects in derivatives?
Q. Advanced
- X-ray crystallography : Resolves spatial arrangement of substituents.
- IR spectroscopy : Shifts in C=O stretching frequencies (~1700 cm⁻¹) indicate electronic effects from substitution patterns.
- SAR studies : Compare bioactivity of ortho- vs. para-substituted analogs to isolate positional effects .
What are the ethical and safety considerations for handling pyridine-containing esters?
Q. Advanced
- Toxicity screening : Ames test for mutagenicity and acute toxicity in rodent models.
- Environmental impact : Biodegradability assays (e.g., OECD 301F) to assess ecotoxicity.
- Waste disposal : Neutralization of acidic byproducts before disposal .
How can metabolic pathways of this compound be tracked in vitro?
Q. Advanced
- Radiolabeling : Use ¹⁴C-labeled methyl or pyridine groups to trace metabolites via scintillation counting.
- LC-MS/MS : Identifies phase I (hydrolysis, oxidation) and phase II (glucuronidation) metabolites.
- Microsomal incubations : Liver microsomes (human/rodent) reveal species-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
